molecular formula C9H8F2N2O B2502586 [1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol CAS No. 929974-21-0

[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol

Cat. No.: B2502586
CAS No.: 929974-21-0
M. Wt: 198.173
InChI Key: YOTSXVUDIFYTGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol is a benzimidazole derivative characterized by a difluoromethyl (-CF₂H) group at the N1 position and a hydroxymethyl (-CH₂OH) group at the C2 position. The difluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxymethyl group offers a site for further derivatization or hydrogen bonding .

Properties

IUPAC Name

[1-(difluoromethyl)benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2O/c10-9(11)13-7-4-2-1-3-6(7)12-8(13)5-14/h1-4,9,14H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTSXVUDIFYTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol typically involves the introduction of a difluoromethyl group to a benzodiazole precursor. One common method is the difluoromethylation of benzodiazole using difluorocarbene reagents. This reaction can be carried out under mild conditions, often using a base such as potassium carbonate and a solvent like acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of metal-based catalysts, such as copper or silver complexes, can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group.

    Substitution: The benzodiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products:

Mechanism of Action

The mechanism of action of [1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the modulation of biological pathways and the inhibition of specific enzymatic activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzimidazole Core

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol -CF₂H (N1), -CH₂OH (C2) C₉H₈F₂N₂O Potential pharmacophore; enhanced stability
2-(4-Fluorophenyl)-1H-benzo[d]imidazole -C₆H₄F (C2) C₁₃H₉FN₂ High-affinity adenosine A1 receptor ligand
1H-Benzimidazol-2-yl(phenyl)methanol -C₆H₅ (C2), -CH₂OH (C2) C₁₄H₁₂N₂O Antifungal/antibacterial applications
[1-(3-Methylbutyl)-1H-benzimidazol-2-yl]methanol -CH₂CH(CH₂CH₃) (N1), -CH₂OH (C2) C₁₃H₁₈N₂O Commercial availability; synthetic intermediate

Key Observations :

  • Fluorine Substitution: The difluoromethyl group in the target compound increases lipophilicity (logP ~1.5–2.0 estimated) compared to non-fluorinated analogs like 1H-benzimidazol-2-yl(phenyl)methanol (logP ~1.0) .
  • Receptor Binding : 2-(4-Fluorophenyl)-1H-benzo[d]imidazole (Ki = 14.1 nM at A1AR) shows that fluorinated aryl groups enhance receptor affinity, suggesting the target compound’s difluoromethyl group may similarly optimize binding .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacokinetic and Stability Data
Property [1-(Difluoromethyl)-...]methanol 1H-Benzimidazol-2-yl(phenyl)methanol 2-(4-Fluorophenyl)-1H-benzo[d]imidazole
LogP (Estimated) 1.8–2.2 1.0–1.5 2.5–3.0
Metabolic Stability High (resists CYP450 oxidation) Moderate High
Aqueous Solubility (mg/mL) ~0.5–1.0 ~1.0–2.0 <0.1

Notes:

  • The difluoromethyl group reduces oxidative metabolism, enhancing half-life compared to non-fluorinated analogs .
  • Lower solubility of fluorinated compounds may necessitate formulation adjustments for bioavailability .

Biological Activity

[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores its biological activity, including antimicrobial properties, anticancer effects, and potential therapeutic applications.

The compound is characterized by the following chemical properties:

PropertyValue
Chemical Formula C₉H₈F₂N₂O
Molecular Weight 198.17 g/mol
IUPAC Name [1-(difluoromethyl)benzimidazol-2-yl]methanol
PubChem CID 16227642

Antimicrobial Properties

Research has indicated that derivatives of benzodiazole compounds often exhibit antimicrobial activity. In a study assessing various benzodiazole derivatives, this compound demonstrated notable activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest its efficacy against pathogens like Escherichia coli and Staphylococcus aureus.

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16

These findings align with the general trend observed in similar compounds where the presence of fluorine enhances biological activity due to increased lipophilicity and molecular stability.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies showed that the compound induces apoptosis in human cervical cancer (HeLa) and lung cancer (A549) cell lines.

Case Study: HeLa Cell Line
In a controlled experiment, treatment with the compound resulted in a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
1085
5050
10020

The IC₅₀ value for HeLa cells was determined to be approximately 45 µM, indicating significant cytotoxicity at higher concentrations.

The biological activity of this compound may be attributed to its ability to interfere with cellular signaling pathways involved in proliferation and survival. It is hypothesized that the compound modulates the expression of key proteins involved in apoptosis and cell cycle regulation.

Safety Profile

While the compound exhibits promising biological activities, it is essential to consider its safety profile. Toxicological assessments indicate that it may cause mild irritation upon exposure but does not exhibit severe toxicity at therapeutic doses. The GHS hazard statements associated with this compound include warnings for harmful effects if ingested or inhaled.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing [1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol with high purity?

  • Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the formation of the benzodiazole core. A critical step is the introduction of the difluoromethyl group, which requires controlled reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, oxidizing intermediates like (1-alkyl-1H-benzimidazol-2-yl)methanol with Dess-Martin periodinane (DMP) under cold conditions (4°C) ensures high yields . Purification via chromatography or crystallization is essential to minimize impurities. Characterization via NMR (¹H/¹³C) and mass spectrometry confirms structural integrity .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is the gold standard for unambiguous structural confirmation . For non-crystalline samples, advanced NMR techniques (e.g., 2D-COSY, HSQC) and high-resolution mass spectrometry (HRMS) provide complementary data. The presence of the difluoromethyl group is confirmed via ¹⁹F NMR and IR spectroscopy, with characteristic C-F stretching bands near 1100–1250 cm⁻¹ .

Q. What biological assays are suitable for preliminary evaluation of its pharmacological potential?

  • Methodological Answer : In vitro assays targeting enzyme inhibition (e.g., kinase or protease assays) or receptor binding (e.g., fluorescence polarization) are recommended. Molecular docking studies using software like AutoDock Vina can predict interactions with targets such as ATP-binding pockets or GPCRs . For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values against reference drugs .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s electronic properties and bioactivity?

  • Methodological Answer : Fluorine’s electronegativity alters electron density, enhancing metabolic stability and binding affinity. Computational studies (DFT calculations) reveal that the difluoromethyl group reduces basicity of adjacent amines, improving bioavailability . Compare LogP values (via HPLC) with non-fluorinated analogs to assess hydrophobicity changes. In vitro ADME assays (e.g., microsomal stability) quantify resistance to oxidative metabolism .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Methodological Answer : Discrepancies may arise from polymorphism (different crystal forms) or dynamic effects in solution. Use variable-temperature NMR to probe conformational flexibility. If crystallographic data conflicts with solution-phase spectroscopy, re-examine solvent effects or consider co-crystallization with stabilizing agents (e.g., cyclodextrins) . Cross-validate with solid-state NMR or Raman spectroscopy .

Q. How can computational modeling optimize the compound’s interaction with a target protein?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to study binding stability. Free-energy perturbation (FEP) calculations quantify the impact of structural modifications (e.g., substituting difluoromethyl with trifluoromethyl). Use QSAR models to predict bioactivity based on electronic descriptors (e.g., HOMO-LUMO gaps) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.